molecular formula C18H26N6O B6448647 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549045-34-1

4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6448647
CAS No.: 2549045-34-1
M. Wt: 342.4 g/mol
InChI Key: CAZSCHBLZHBVNA-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted with three distinct groups:

  • 4-methyl at position 4,
  • A piperazine ring at position 2, further substituted with a (5-methyl-1,2-oxazol-4-yl)methyl group,
  • A pyrrolidin-1-yl group at position 5.

This structure combines heterocyclic moieties (pyrimidine, piperazine, oxazole, and pyrrolidine) that are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

5-methyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-11-17(23-5-3-4-6-23)21-18(20-14)24-9-7-22(8-10-24)13-16-12-19-25-15(16)2/h11-12H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZSCHBLZHBVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name / Structure Core Structure Key Substituents Evidence Source
Target Compound : 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 4-methyl
- Piperazine + oxazole
- Pyrrolidine
N/A
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Indan - Piperazine + dihydrodioxin
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) Pyrrolopyridine - Piperazine + chlorophenyl
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine - Piperazine + methanesulfonyl
- Morpholine
- Benzimidazole
Pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., 7-(4-methylpiperazin-1-yl)) Pyrazino-pyrimidinone - Piperazine derivatives
- Variable substituents (methyl, ethyl, hydroxyethyl)

Key Observations :

  • The target compound shares the piperazine motif with S 18126, L 745,870, and the thienopyrimidine derivative, but its oxazole substituent distinguishes it from chlorophenyl (L 745,870) or methanesulfonyl () groups.
  • The pyrrolidine group at position 6 is structurally analogous to pyrrolidine-containing compounds in , which may influence solubility or off-target effects.
  • Pyrazino-pyrimidinone derivatives () highlight the prevalence of piperazine and pyrrolidine in drug design, though their core structures differ significantly .

Pharmacological Profiles

Table 2: Pharmacological and Physicochemical Properties of Analogues

Compound Target Receptor (Affinity, Ki) Functional Activity Molecular Weight (g/mol) Evidence Source
S 18126 hD4 (2.4 nM), σ1 (1.6 nM) Potent D4 antagonist; weak D2/D3 activity ~500 (estimated)
L 745,870 hD4 (2.5 nM) Selective D4 antagonist ~400 (estimated)
Thienopyrimidine derivative N/A N/A 494.19 (MH<sup>+</sup>)
Raclopride hD2 (1.1 nM), hD3 (1.4 nM) Potent D2/D3 antagonist; inactive at D4 342.4

Key Observations :

  • Piperazine-containing antagonists (S 18126, L 745,870) exhibit high selectivity for D4 receptors , with Ki values in the low nM range . The target compound’s oxazole-piperazine group may similarly confer selectivity, though its exact profile remains speculative.
  • Pyrrolidine substituents (as in the target compound) are associated with improved solubility and metabolic stability in related molecules .
  • The thienopyrimidine derivative () has a molecular weight of 494.19, suggesting the target compound (with similar substituents) may fall within this range, impacting bioavailability .

Research Implications

  • Receptor Selectivity : The oxazole-piperazine motif in the target compound could modulate D4 receptor affinity, as seen in S 18126, but structural differences (e.g., pyrimidine vs. indan core) may alter binding kinetics .
  • Therapeutic Potential: If the compound exhibits D4 antagonism, it may have applications in schizophrenia or Parkinson’s disease, though its in vivo efficacy requires validation.
  • Optimization : Substituent modifications (e.g., replacing oxazole with sulfonyl groups, as in ) could refine receptor selectivity or pharmacokinetics .

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